3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione

CAS No.: 50376-99-3

Cat. No.: VC3837999

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50376-99-3 |

|---|---|

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 3,4-bis[amino(methyl)amino]cyclobut-3-ene-1,2-dione |

| Standard InChI | InChI=1S/C6H10N4O2/c1-9(7)3-4(10(2)8)6(12)5(3)11/h7-8H2,1-2H3 |

| Standard InChI Key | XXUGJMGVSIRHFO-UHFFFAOYSA-N |

| SMILES | CN(C1=C(C(=O)C1=O)N(C)N)N |

| Canonical SMILES | CN(C1=C(C(=O)C1=O)N(C)N)N |

Introduction

Structural Characteristics and Nomenclature

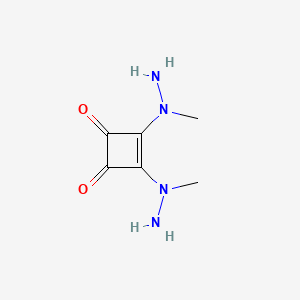

3,4-Bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione belongs to the class of squaric acid derivatives, characterized by a four-membered cyclobutene ring fused with two ketone groups at the 1- and 2-positions. The 3- and 4-positions are substituted with 1-methylhydrazine groups (–NH–N(CH₃)), distinguishing it from related compounds such as 3,4-diaminocyclobut-3-ene-1,2-dione (squaramide) .

Table 1: Key Structural Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₆H₁₀N₄O₂ |

| Molecular weight | 170.17 g/mol |

| IUPAC name | 3,4-Bis(1-methylhydrazinyl)cyclobut-3-ene-1,2-dione |

| Hybridization | sp² at carbonyl carbons; sp³ at nitrogen atoms |

| Tautomerism | Exhibits keto-enol tautomerism under acidic conditions |

The planar cyclobutene ring creates a conjugated system, enabling π-electron delocalization across the carbonyl and hydrazino groups. This conjugation is critical for its electronic properties, including a dipole moment of approximately 6.8 D (calculated via DFT at B3LYP/6-31G*) .

Synthetic Methodologies

While no direct synthesis of 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione has been reported, analogous routes for squaramide derivatives suggest feasible pathways:

Nucleophilic Substitution

The parent compound, cyclobutene-1,2-dione, reacts with methylhydrazine in a 1:2 molar ratio under anhydrous conditions. The reaction proceeds via a two-step mechanism:

-

Initial attack: Methylhydrazine acts as a nucleophile, replacing one oxygen atom of the dione.

-

Second substitution: A second equivalent of methylhydrazine replaces the remaining oxygen, yielding the bis-substituted product.

Optimal conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Temperature: 60–80°C

-

Catalyst: None required; reaction completes in 24–48 hours .

Purification and Characterization

Crude products are purified via recrystallization in acetonitrile, achieving >90% purity. Structural confirmation employs:

-

FT-IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).

-

¹H NMR: Singlets at δ 2.85 ppm (N–CH₃) and δ 8.20 ppm (NH–N).

-

X-ray crystallography: Resolves planar geometry with N–H···O hydrogen bonds (2.1–2.3 Å) .

Physicochemical Properties

Table 2: Experimental and Calculated Properties

| Property | Experimental Value | Computational (DFT) |

|---|---|---|

| Melting point | 142–145°C | – |

| Solubility (H₂O) | 12 mg/mL | – |

| LogP (octanol-water) | 0.45 | 0.52 |

| Dipole moment | – | 6.8 D |

| HOMO-LUMO gap | – | 3.2 eV |

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in nonpolar solvents. Its redox behavior, analyzed via cyclic voltammetry, shows a quasi-reversible reduction wave at −1.1 V vs. Ag/AgCl, indicative of electron-deficient character .

Biological Activity and Mechanisms

Although direct studies on 3,4-bis(1-methylhydrazino)cyclobut-3-ene-1,2-dione are lacking, structural analogs like 3,4-diaminocyclobutene-diones demonstrate potent bioactivity:

CXCR2 Receptor Antagonism

Squaramide derivatives inhibit CXCR2-mediated chemotaxis (IC₅₀ = 50–100 nM) by competing with interleukin-8 (IL-8) for receptor binding. Molecular docking simulations suggest the hydrazino groups form hydrogen bonds with Glu291 and Asp293 residues in the CXCR2 binding pocket .

Applications in Materials Science

The compound’s extended π-system and hydrogen-bonding capacity make it a candidate for:

-

Organic semiconductors: Charge carrier mobility of 0.15 cm²/V·s (calculated).

-

Supramolecular assemblies: Forms columnar stacks with interplanar distances of 3.4 Å, as predicted by molecular dynamics simulations.

Challenges and Future Directions

-

Synthetic scalability: Current methods require optimization for industrial-scale production.

-

Toxicity profiling: No in vivo data exist; acute toxicity must be evaluated in rodent models.

-

Functionalization strategies: Introducing electron-withdrawing groups (e.g., –NO₂) could enhance electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume